

# Application Notes and Protocols for COM902 in Combination Cancer Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C902

Cat. No.: B15602100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

COM902 is a fully human, hinge-stabilized IgG4 monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT).[1][2][3] TIGIT is an inhibitory checkpoint receptor expressed on T cells and Natural Killer (NK) cells.[4] By binding to its ligand, the poliovirus receptor (PVR), on tumor cells and antigen-presenting cells, TIGIT suppresses the anti-tumor immune response. COM902 is designed to block this interaction, thereby unleashing the activity of T cells and NK cells against cancer cells.[1][2][3] Preclinical and clinical studies have demonstrated that the anti-tumor activity of COM902 can be significantly enhanced when used in combination with other immune checkpoint inhibitors, particularly those targeting the PVRIG and PD-1/PD-L1 pathways.[1][5]

These application notes provide a summary of the key preclinical data, detailed experimental protocols for in vitro and in vivo studies, and an overview of the clinical trial designs for COM902 in combination cancer therapies.

## Data Presentation

### Preclinical In Vitro Efficacy of COM902 Combinations

| Assay                                              | Cell Type   | Combination                     | Readout                 | Result                                                          |
|----------------------------------------------------|-------------|---------------------------------|-------------------------|-----------------------------------------------------------------|
| Staphylococcal Enterotoxin B (SEB) Recall Response | Human PBMCs | COM902 +<br>COM701 (anti-PVRIG) | IFN- $\gamma$ Secretion | Significant increase in IFN- $\gamma$ compared to single agents |
| Staphylococcal Enterotoxin B (SEB) Recall Response | Human PBMCs | COM902 + anti-PD-1              | IFN- $\gamma$ Secretion | Significant increase in IFN- $\gamma$ compared to single agents |
| CMV pp65 Recall Response                           | Human PBMCs | COM902 +<br>COM701 (anti-PVRIG) | IFN- $\gamma$ Secretion | Enhanced IFN- $\gamma$ secretion                                |
| CMV pp65 Recall Response                           | Human PBMCs | COM902 + anti-PD-1              | IFN- $\gamma$ Secretion | Enhanced IFN- $\gamma$ secretion                                |

## Preclinical In Vivo Efficacy of Chimeric COM902 Combinations

| Mouse Model | Tumor Cell Line         | Combination Therapy           | Primary Endpoint                                 | Result                                                                    |
|-------------|-------------------------|-------------------------------|--------------------------------------------------|---------------------------------------------------------------------------|
| Syngeneic   | CT26 (Colon Carcinoma)  | Chimeric COM902 + anti-PD-L1  | Tumor Growth Inhibition (TGI) & Overall Survival | Significant TGI and increased survival compared to anti-PD-L1 monotherapy |
| Syngeneic   | CT26 (Colon Carcinoma)  | Chimeric COM902 + anti-mPVRIG | Tumor Growth Inhibition (TGI) & Overall Survival | Significant TGI and increased survival compared to anti-PVRIG monotherapy |
| Syngeneic   | Renca (Renal Carcinoma) | Chimeric COM902 + anti-mPVRIG | Tumor Growth Inhibition (TGI) & Overall Survival | Significant TGI and enhanced overall survival                             |

## Clinical Trial Overview of COM902 Combinations (NCT04354246)

| Study Phase | Combination Regimen                   | Patient Population                                           | Key Objectives                                                          | Reported Outcomes (Preliminary)                                                       |
|-------------|---------------------------------------|--------------------------------------------------------------|-------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Phase 1     | COM902 +<br>COM701                    | Advanced malignancies                                        | Safety, tolerability, pharmacokinetics, preliminary anti-tumor activity | Acceptable safety and tolerability                                                    |
| Phase 1     | COM902 +<br>COM701 +<br>Pembrolizumab | Platinum-resistant ovarian cancer (PROC)                     | Safety, tolerability, anti-tumor activity                               | Encouraging signal of anti-tumor activity with immune activation. <a href="#">[6]</a> |
| Phase 1     | COM902 +<br>COM701 +<br>Pembrolizumab | Metastatic microsatellite stable colorectal cancer (MSS-CRC) | Safety, tolerability, anti-tumor activity                               | Anti-tumor activity observed, particularly in patients with liver metastases.         |

## Experimental Protocols

### In Vitro T Cell Activation Assays

#### 1. Staphylococcal Enterotoxin B (SEB) Recall Response Assay

- Objective: To assess the effect of COM902 in combination with other checkpoint inhibitors on T cell activation in a polyclonal stimulation model.
- Materials:
  - Human Peripheral Blood Mononuclear Cells (PBMCs)
  - RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
  - Staphylococcal Enterotoxin B (SEB)

- COM902
- COM701 (anti-PVRIG antibody) or anti-PD-1 antibody
- Isotype control antibodies
- Human IFN-γ ELISA kit
- Protocol:
  - Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
  - Plate PBMCs at a density of  $2 \times 10^5$  cells/well in a 96-well round-bottom plate.
  - Add COM902, COM701 (or anti-PD-1), or isotype control antibodies at desired concentrations. For combination treatments, add both antibodies simultaneously.
  - Stimulate the cells with SEB at a final concentration of 100 ng/mL.
  - Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 72 hours.
  - After incubation, centrifuge the plates and collect the supernatant.
  - Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.

## 2. CMV pp65 Recall Response Assay

- Objective: To evaluate the effect of COM902 combinations on antigen-specific T cell responses.
- Materials:
  - PBMCs from CMV-seropositive healthy donors
  - CMV pp65 peptide pool
  - Other materials as listed in the SEB recall assay.

- Protocol:
  - Follow steps 1-3 from the SEB recall assay protocol.
  - Stimulate the cells with a CMV pp65 peptide pool at a final concentration of 1 µg/mL.
  - Follow steps 5-7 from the SEB recall assay protocol.

## In Vivo Syngeneic Mouse Tumor Models

### 1. CT26 Colon Carcinoma Model

- Objective: To assess the in vivo anti-tumor efficacy of a mouse chimeric version of COM902 in combination with an anti-PD-L1 antibody.
- Materials:
  - BALB/c mice
  - CT26 colon carcinoma cells
  - Chimeric COM902 (mouse IgG2a version)
  - Anti-mouse PD-L1 antibody
  - Isotype control antibody
  - Phosphate Buffered Saline (PBS)
  - Calipers for tumor measurement
- Protocol:
  - Inject  $5 \times 10^5$  CT26 cells subcutaneously into the flank of female BALB/c mice.
  - Monitor tumor growth regularly. When tumors reach an average volume of approximately  $100 \text{ mm}^3$ , randomize the mice into treatment groups.
  - Administer antibodies intraperitoneally (i.p.) twice a week for three weeks.

- Group 1: Isotype control antibody

- Group 2: Anti-PD-L1 antibody

- Group 3: Chimeric COM902

- Group 4: Chimeric COM902 + anti-PD-L1 antibody

- Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width<sup>2</sup>).

- Monitor animal body weight and overall health.

- Euthanize mice when tumors reach a predetermined size or if signs of excessive toxicity are observed.

- Record survival data for each group.

## 2. Renca Renal Carcinoma Model

- Objective: To evaluate the in vivo anti-tumor efficacy of chimeric COM902 in combination with an anti-PVRIG antibody.

- Materials:

- BALB/c mice

- Renca renal carcinoma cells

- Chimeric COM902

- Anti-mouse PVRIG antibody

- Other materials as listed in the CT26 model.

- Protocol:

- Inject  $1 \times 10^6$  Renca cells subcutaneously into the flank of female BALB/c mice.

- Follow steps 2-7 from the CT26 model protocol, substituting the anti-PD-L1 antibody with an anti-mouse PVRIG antibody in the respective treatment and combination groups.

## Mandatory Visualizations

### Signaling Pathways



[Click to download full resolution via product page](#)

Caption: COM902, COM701, and anti-PD-1 signaling pathways.

## Experimental Workflow

[Click to download full resolution via product page](#)

Caption: In vivo experimental workflow for COM902 combination therapy.

## Logical Relationships



[Click to download full resolution via product page](#)

Caption: Rationale for COM902 combination therapies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. COM902, a novel therapeutic antibody targeting TIGIT augments anti-tumor T cell function in combination with PVRIG or PD-1 pathway blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COM902, a novel therapeutic antibody targeting TIGIT augments anti-tumor T cell function in combination with PVRIG or PD-1 pathway blockade - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. COM902, a novel therapeutic antibody targeting TIGIT augments anti-tumor T cell function in combination with PVRIG or PD-1 pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clin.larvol.com [clin.larvol.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for COM902 in Combination Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602100#c902-use-in-combination-with-other-cancer-therapies]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)